molecular formula C11H10N2O B2841139 3-Phenoxypyridin-2-amine CAS No. 391906-83-5

3-Phenoxypyridin-2-amine

Cat. No.: B2841139
CAS No.: 391906-83-5
M. Wt: 186.214
InChI Key: MJTHRNDBNYACBS-UHFFFAOYSA-N
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Description

3-Phenoxypyridin-2-amine: is an organic compound with the molecular formula C11H10N2O and a molecular weight of 186.21 g/mol It is a derivative of pyridine, characterized by the presence of a phenoxy group attached to the pyridine ring

Scientific Research Applications

Chemistry: In chemistry, 3-Phenoxypyridin-2-amine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.

Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It has shown promise in the development of new drugs targeting specific enzymes and receptors.

Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Safety and Hazards

The safety information for 3-Phenoxypyridin-2-amine indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261 and P305+P351+P338 .

Future Directions

While specific future directions for 3-Phenoxypyridin-2-amine are not mentioned in the search results, there are references to the potential for advanced research and high impact in the field . This suggests that there may be ongoing research into the properties and applications of this compound.

Biochemical Analysis

Biochemical Properties

It is known that this compound has a high gastrointestinal absorption and can permeate the blood-brain barrier . It is not a substrate for P-glycoprotein, a major drug efflux transporter, suggesting that it may have good bioavailability

Molecular Mechanism

It is known that this compound can inhibit CYP1A2, an enzyme involved in drug metabolism . The specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression induced by 3-Phenoxypyridin-2-amine remain to be determined.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenoxypyridin-2-amine typically involves the reaction of 2-aminopyridine with phenol under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction between 2-aminopyridine and phenol. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-Phenoxypyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyridines .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both an amine group and a phenoxy group on the pyridine ring. This combination imparts distinct chemical properties, making it valuable in various applications.

Properties

IUPAC Name

3-phenoxypyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c12-11-10(7-4-8-13-11)14-9-5-2-1-3-6-9/h1-8H,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJTHRNDBNYACBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(N=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

391906-83-5
Record name 3-Phenoxypyridin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Prepared according to the method of Example 7 Step A, starting with bromopyridin-2-amine, phenol, and (E)-2-hydroxybenzaldehyde oxime (20.61 g, 150.3 mmol).
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Synthesis routes and methods II

Procedure details

A 2 L Parr bottle was charged with sodium acetate (28.6 g, 349 mmol), 10% Pd(OH)2/C (5.0 g, 7.12 mmol) and 3-(2,4-dibromophenoxy)pyridin-2-amine (60 g, 174 mmol) in 1 L EtOH and placed under 35 psi hydrogen for 18 hours. The reaction was filtered through a plug of celite and then concentrated. The residue was redissolved in CH2Cl2 and washed with aqueous sodium bicarbonate. The organic layer was dried over sodium sulfate, filtered and concentrated. The dark residue was dissolved in EtOAc and charcoal added. The mixture was stirred for 30 minutes then filtered though a plug of celite. The crude material was triturated with 4:1 (EtOAc and hexanes) to afford 3-phenoxypyridin-2-amine (23.2 g, 71.4% yield).
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